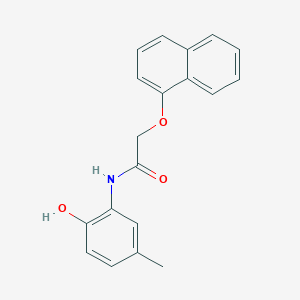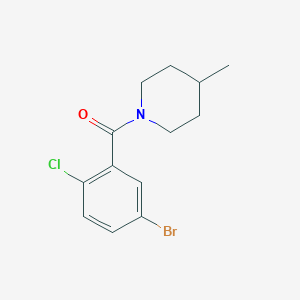
3-cyclohexyl-N-(2,5-dimethylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclohexyl-N-(2,5-dimethylphenyl)propanamide is a synthetic compound that belongs to the class of amides. It is also known as CX-5461 and is a potent inhibitor of RNA polymerase I transcription. The compound has shown promising results in preclinical studies and is being investigated for its potential use in cancer treatment.
Wirkmechanismus
3-cyclohexyl-N-(2,5-dimethylphenyl)propanamide inhibits RNA polymerase I transcription by binding to the DNA template and preventing the formation of the transcription initiation complex. This results in the inhibition of ribosomal RNA synthesis and subsequently, the inhibition of protein synthesis. The compound has been shown to selectively target cancer cells with high levels of ribosomal RNA synthesis, while sparing normal cells.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 3-cyclohexyl-N-(2,5-dimethylphenyl)propanamide has been shown to have other biochemical and physiological effects. It has been shown to induce DNA damage and activate the DNA damage response pathway. It has also been shown to induce apoptosis and cell cycle arrest in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-cyclohexyl-N-(2,5-dimethylphenyl)propanamide is its selectivity towards cancer cells with high levels of ribosomal RNA synthesis. This makes it a promising candidate for cancer treatment with potentially fewer side effects than traditional chemotherapy. However, one limitation is that the compound has poor solubility in water, which can make dosing and administration difficult.
Zukünftige Richtungen
There are several future directions for research on 3-cyclohexyl-N-(2,5-dimethylphenyl)propanamide. One direction is the investigation of its potential use in combination with other anticancer agents to enhance its efficacy. Another direction is the investigation of its potential use in other diseases, such as neurodegenerative diseases, where RNA polymerase I transcription has been implicated. Additionally, further research is needed to optimize the synthesis method and improve the solubility and bioavailability of the compound.
Conclusion:
In conclusion, 3-cyclohexyl-N-(2,5-dimethylphenyl)propanamide is a promising compound with potential use in cancer treatment. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to optimize its use in cancer treatment and other diseases.
Synthesemethoden
The synthesis of 3-cyclohexyl-N-(2,5-dimethylphenyl)propanamide involves the reaction of cyclohexyl isocyanate with 2,5-dimethylphenylacetic acid in the presence of a suitable solvent and a catalyst. The reaction proceeds through the formation of an intermediate which is then converted to the final product by the addition of a reducing agent. The yield of the product can be improved by optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
The potential use of 3-cyclohexyl-N-(2,5-dimethylphenyl)propanamide in cancer treatment has been extensively investigated in preclinical studies. The compound has shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer, ovarian cancer, and multiple myeloma. It has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.
Eigenschaften
IUPAC Name |
3-cyclohexyl-N-(2,5-dimethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-13-8-9-14(2)16(12-13)18-17(19)11-10-15-6-4-3-5-7-15/h8-9,12,15H,3-7,10-11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUKSLHUEJQUIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-N-(2,5-dimethylphenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(allyloxy)benzyl]-4-chloroaniline](/img/structure/B5705760.png)


![4-(allyloxy)-N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)benzohydrazide](/img/structure/B5705773.png)

![2,4-dichloro-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5705786.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B5705805.png)

![2-{[(2-hydroxyphenyl)imino]methyl}-6-methylphenol](/img/structure/B5705815.png)

![3-(1-naphthyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B5705824.png)
![ethyl 4-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B5705829.png)
![3-bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B5705831.png)
